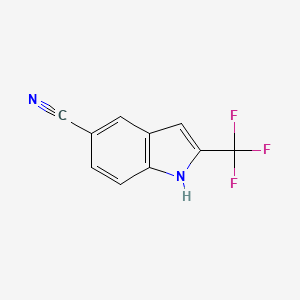







|
REACTION_CXSMILES
|
[Cl-].[C:2]([C:4]1[CH:5]=[CH:6][C:7]([NH:30][C:31](=O)[C:32]([F:35])([F:34])[F:33])=[C:8]([CH2:10][P+](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[CH:9]=1)#[N:3]>CN(C=O)C>[F:33][C:32]([F:35])([F:34])[C:31]1[NH:30][C:7]2[C:8]([CH:10]=1)=[CH:9][C:4]([C:2]#[N:3])=[CH:5][CH:6]=2 |f:0.1|
|


|
Name
|
{5-Cyano-2-[(trifluoroacetypamino]phenyl}methyl)(triphenyl)phosphonium chloride
|
|
Quantity
|
50.41 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
Intermediate 32
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].C(#N)C=1C=CC(=C(C1)C[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1)NC(C(F)(F)F)=O
|
|
Name
|
|
|
Quantity
|
180 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
stirred at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
the solvents were evaporated
|
|
Type
|
TEMPERATURE
|
|
Details
|
This residue was combined with the corresponding residue from another experiment (wherein Intermediate 32, 7.9 g, 15.05 mmol was heated in DMF (50 mL) at 155° C. for 2 h)
|
|
Duration
|
2 h
|
|
Type
|
CUSTOM
|
|
Details
|
The combined residues were azeotroped with toluene (100 mL×2)
|
|
Type
|
ADDITION
|
|
Details
|
The resulting residue was treated with diethyl ether (500 mL)
|
|
Type
|
FILTRATION
|
|
Details
|
the precipitate filtered
|
|
Type
|
WASH
|
|
Details
|
washed with diethyl ether (100 mL)
|
|
Type
|
CUSTOM
|
|
Details
|
The filtrate was evaporated
|
|
Type
|
DISSOLUTION
|
|
Details
|
the resulting orange oil (˜60 g) was dissolved in DCM (200 mL)
|
|
Type
|
ADDITION
|
|
Details
|
Iso-hexane was added until the cloudyness
|
|
Type
|
STIRRING
|
|
Details
|
the mixtured stirred for 3 days
|
|
Duration
|
3 d
|
|
Type
|
CUSTOM
|
|
Details
|
was evaporated
|
|
Type
|
CUSTOM
|
|
Details
|
chromatographed
|
|
Type
|
WASH
|
|
Details
|
(Biotage 75L, eluting with DCM)
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC(C=1NC2=CC=C(C=C2C1)C#N)(F)F
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 21.7 g |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |